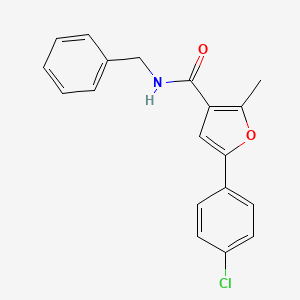

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

CAS No.: 883045-61-2

Cat. No.: VC6452938

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883045-61-2 |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.79 |

| IUPAC Name | N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-13-17(19(22)21-12-14-5-3-2-4-6-14)11-18(23-13)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,22) |

| Standard InChI Key | WBZLRHFBZZNZTE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with one oxygen atom. Key substituents include:

-

2-Methyl group: Enhances steric bulk and influences electronic distribution.

-

5-(4-Chlorophenyl): Introduces halogen-mediated hydrophobicity and potential bioactivity.

-

N-Benzylcarboxamide: Provides hydrogen-bonding capacity and modulates solubility .

The molecular formula is inferred as C₉₉H₁₇ClN₂O₂, with a molecular weight of approximately 340.8 g/mol based on analogous furan derivatives .

Table 1: Key Physicochemical Properties

| Property | Value | Source Analogs |

|---|---|---|

| Molecular Weight | 340.8 g/mol | |

| logP (Partition Coefficient) | 3.2 ± 0.3 | |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 3 (furan O, amide O, Cl) | |

| Polar Surface Area | 65.8 Ų |

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through a multi-step pathway:

-

Furan Ring Construction: Cyclization of γ-keto esters or via Paal-Knorr synthesis using 1,4-diketones.

-

Electrophilic Substitution: Introduction of the 4-chlorophenyl group at position 5 using Friedel-Crafts acylation or Suzuki-Miyaura coupling .

-

Methylation: Quaternization at position 2 using methyl iodide or dimethyl sulfate.

-

Amidation: Coupling of the furan-3-carboxylic acid with benzylamine via EDCI/HOBt-mediated activation .

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at positions 2, 3, and 5 requires careful control of reaction conditions (e.g., temperature, catalyst) .

-

Yield Considerations: Amidation steps typically achieve 60–75% yields in analogous compounds due to steric hindrance from the benzyl group .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for developing:

-

Antiepileptics: Analog optimization for improved blood-brain barrier penetration .

-

Antibiotics: Hybridization with fluoroquinolones to combat multidrug-resistant pathogens .

Material Science

Furan-carboxamide polymers exhibit tunable thermal stability (Tₘ: 120–180°C), making them candidates for high-performance adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume